REACTION_CXSMILES
|
FC1C=CC([N:8]2[C:13](=[O:14])[C:12]([C:15]([OH:17])=[O:16])=[N:11][N:10](C(C)C)[C:9]2=[O:21])=CC=1.S(=O)(=O)(O)O.C(OC(C1C(=O)N(C2C=CC(F)=CC=2)C(=O)N(C(C)C)N=1)=O)C.[Na+].[Cl-]>O>[O:21]=[C:9]1[NH:8][C:13](=[O:14])[C:12]([C:15]([OH:17])=[O:16])=[N:11][NH:10]1 |f:3.4|
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Name
|
4-(4-Fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carboxylic acid
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)N1C(N(N=C(C1=O)C(=O)O)C(C)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
4-(4-fluorophenyl)-2-isopropyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid ethyl ester
|
Quantity
|
1100 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(N(C(N(N1)C(C)C)=O)C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 40° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture became homogenous after a few minutes
|
Type
|
TEMPERATURE
|
Details
|
was cooled to rt
|
Type
|
ADDITION
|
Details
|
was carefully added to ice
|
Type
|
EXTRACTION
|
Details
|
was extracted repeatedly from EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined EtOAc layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NN=C(C(N1)=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |